molecular formula C12H10F2N2O2 B2848134 N-[(2,6-Difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide CAS No. 150517-43-4

N-[(2,6-Difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

Cat. No. B2848134
CAS RN: 150517-43-4
M. Wt: 252.221
InChI Key: RIYSEJLTOVGIJV-UHFFFAOYSA-N
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Description

N-[(2,6-Difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of pain and inflammation in various conditions. Diflunisal is a salicylic acid derivative and is structurally similar to aspirin, but with a longer half-life and a slower onset of action.

Mechanism of Action

Diflunisal works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation in the body. It does this by blocking the activity of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
Diflunisal has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the production of cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor that regulates the expression of genes involved in inflammation.

Advantages and Limitations for Lab Experiments

Diflunisal has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It also has a well-established safety profile, which makes it a low-risk option for use in animal studies.
However, there are also some limitations to the use of Diflunisal in lab experiments. It has a relatively low potency compared to other N-[(2,6-Difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamides, which may limit its effectiveness in certain studies. It also has a long half-life, which may make it difficult to control dosing in animal studies.

Future Directions

There are several potential future directions for research on Diflunisal. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Diflunisal has been shown to inhibit the aggregation of amyloid-beta, which is a key component of the plaques that form in the brains of Alzheimer's patients.
Another area of interest is its potential use in the treatment of cancer. Diflunisal has been shown to inhibit the activity of NF-kB, which is involved in the development and progression of cancer. It has also been shown to have anti-tumor effects in animal studies.
Conclusion:
Diflunisal is a salicylic acid derivative that has been used for the treatment of pain and inflammation in various conditions. It works by inhibiting the production of prostaglandins, which are responsible for pain and inflammation in the body. Diflunisal has several advantages for use in lab experiments, but also has some limitations. There are several potential future directions for research on Diflunisal, including its potential use in the treatment of neurodegenerative diseases and cancer.

Synthesis Methods

Diflunisal can be synthesized by reacting 2,6-difluorobenzyl chloride with methyl 3-amino-4-methyl-5-oxazolecarboxylate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to form Diflunisal.

Scientific Research Applications

Diflunisal has been extensively studied for its potential therapeutic uses in various diseases and conditions. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it useful in the treatment of pain and inflammation associated with conditions such as osteoarthritis, rheumatoid arthritis, and gout.

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c1-7-5-11(16-18-7)12(17)15-6-8-9(13)3-2-4-10(8)14/h2-5H,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYSEJLTOVGIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,6-Difluorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

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